
Pentafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoroheptane: is a fluorinated organic compound with the molecular formula C₇HF₁₅. It belongs to the class of perfluoroalkanes, which are fully fluorinated hydrocarbons. This compound is characterized by its remarkable chemical stability, hydrophobicity, and non-reactivity with most other chemicals. Due to its unique properties, it finds applications in various scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes::
- Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:
Direct Fluorination of Heptane: Heptane+7HF→this compound+6HF
Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.
Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Reactivity::
Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.
Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.
Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.
Thermal Stability: It remains stable even at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Solvent: Pentafluoroheptane serves as a nonpolar solvent for fluorine-containing compounds.
NMR Spectroscopy: Its lack of protons makes it useful in NMR studies of fluorinated molecules.
Imaging Agents: this compound-based contrast agents are used in medical imaging (e.g., MRI) due to their stability and low toxicity.
Dielectric Fluids: this compound is employed as a dielectric fluid in electronic applications.
Heat Transfer Fluids: Its high boiling point and thermal stability make it suitable for heat transfer applications.
Wirkmechanismus
The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.
Vergleich Mit ähnlichen Verbindungen
Pentafluoroheptane is unique among perfluoroalkanes due to its seven-carbon backbone and five fluorine atoms. Similar compounds include:
- Other perfluoroalkanes with varying chain lengths.
1,1,1,3,3-Pentafluorobutane: (C₄HF₉) : A shorter perfluoroalkane with different properties.
Eigenschaften
CAS-Nummer |
118559-22-1 |
|---|---|
Molekularformel |
C7H11F5 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoroheptane |
InChI |
InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3 |
InChI-Schlüssel |
YMNLYYZYAGQZLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


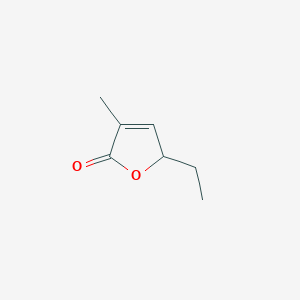
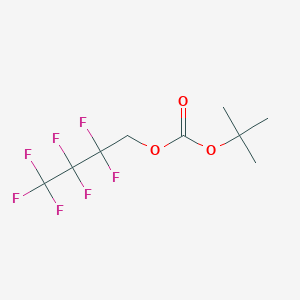

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
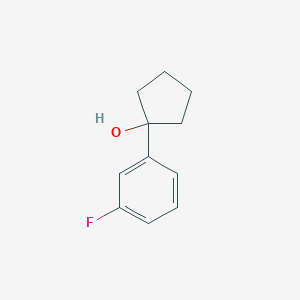
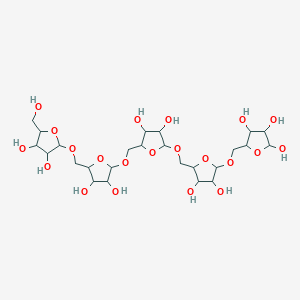



![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
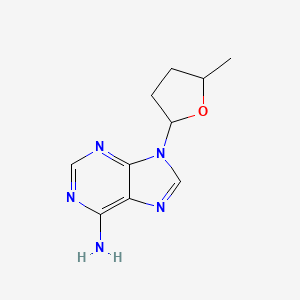
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)

